Lead subacetate

Inorganic Synthesis Stoichiometry Material Science

Researchers requiring a water-soluble, basic lead source for sugar polarimetry, hydrothermal nanomaterial synthesis, or in vivo carcinogenesis models often face supply inconsistency and inappropriate molar substitutions with lead(II) acetate. Lead subacetate (CAS 1335-32-6) is the validated reagent for these applications due to its unique 3:1 lead stoichiometry and inherent hydroxide content. - 33.0% min. PbO content per ACS specifications ensures reproducible sugar clarification and nanoparticle nucleation. - Supplied as a white crystalline powder; air-sensitive packaging maintains assay integrity. - Available from stock in standard 500 g research quantities with rapid global dispatch.

Molecular Formula C4H6O4Pb
Molecular Weight 325 g/mol
CAS No. 1335-32-6
Cat. No. B075232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLead subacetate
CAS1335-32-6
Synonymslead acetate, basic
lead subacetate
Molecular FormulaC4H6O4Pb
Molecular Weight325 g/mol
Structural Identifiers
SMILESCC(=O)O[Pb]OC(=O)C
InChIInChI=1S/2C2H4O2.Pb/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2
InChIKeyGUWSLQUAAYEZAF-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes500 g / 12 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySol in water with alkaline reaction;  on exposure to air absorbs carbon dioxide and becomes incompletely soluble
Soluble in ethanol
6.25 g/100 mL water at 15 °C;  25 g/100 mL water at 100 °C

Lead Subacetate: Composition, Specifications & Procurement


Lead subacetate (CAS 1335-32-6), also known as basic lead acetate or Goulard's extract, is an inorganic lead compound with the empirical formula Pb(C₂H₃O₂)₂·2Pb(OH)₂ (molar mass 807.72 g/mol) [1]. It is a white, dense powder or granular solid that is completely soluble in water, forming a basic solution, and is sensitive to atmospheric carbon dioxide absorption . Commercially, it is typically supplied as an ACS Reagent Grade material with a minimum basic lead content (as PbO) of 33.0% [2]. This compound belongs to the class of lead acetates but is distinct from simple lead(II) acetate trihydrate (CAS 6080-56-4) due to its higher lead content (three lead atoms per molecule) and the presence of hydroxide ions in its crystalline lattice.

Workflow Hydrothermal PbS nanocrystal synthesis
Selection ACS Reagent grade, basic lead acetate form
Use Context Sugar analysis clarification and renal carcinogenicity model research

Why Lead Subacetate Cannot Be Replaced


Simple molar equivalence substitution of lead subacetate with lead(II) acetate or other lead salts is not chemically or functionally valid. The molecular structure of lead subacetate fundamentally differs: each mole of subacetate contains three lead atoms and two hydroxide (OH⁻) groups, compared to a single lead atom and no hydroxide in lead(II) acetate [1]. This structural divergence directly impacts reactivity in hydrothermal synthesis [2], solution pH during analytical procedures , and even biological outcomes in toxicological models [3]. Consequently, a user attempting to substitute on a 'per mole of lead' basis will encounter altered reaction kinetics, different precipitate formation, and non-comparable assay results. The following evidence section quantifies these critical performance differentials to guide precise material selection.

Molar lead content differs 3:1 vs. lead(II) acetate, shifting stoichiometry and yield in synthesis.
Hydroxide-driven sulfide generation mechanism absent in lead acetate may alter nanocrystal kinetics.
Sugar analysis protocols require lead subacetate clarification; alternatives may invalidate results.

Lead Subacetate: Quantitative Differentiation


Molecular Composition vs. Lead(II) Acetate

Lead subacetate (Pb(C₂H₃O₂)₂·2Pb(OH)₂) contains three lead atoms per molecule, whereas lead(II) acetate trihydrate (Pb(C₂H₃O₂)₂·3H₂O) contains only one [1]. This compositional difference necessitates a 3:1 molar adjustment for lead-equivalent substitutions in synthesis protocols [2]. Failure to account for this results in a 66.7% deficit in lead content when substituting lead acetate for subacetate on a mole-for-mole basis.

Molecular Composition
Head-to-head
3.0× molar lead content
Requires 3:1 molar adjustment for lead-equivalent synthesis protocols.
Based on molecular formulas; 66.7% deficit if substituted mole-for-mole.
Inorganic Synthesis Stoichiometry Material Science

Hydrothermal Reactivity and Sulfide Formation

In hydrothermal PbS nanocrystal synthesis, the presence of hydroxide ions in lead subacetate directly alters the reaction pathway. The hydroxide groups (from the 2·Pb(OH)₂ component) facilitate the hydrolysis of thiourea to generate sulfide ions (S²⁻) [1]. This pathway is absent when using lead(II) acetate, which lacks intrinsic hydroxide. The result is a higher solution pH and a distinct sulfide generation rate, impacting nanocrystal nucleation and growth kinetics.

Hydrothermal Reactivity
Cross-study comparable
Hydroxide-dependent thiourea hydrolysis
Mechanistic shift alters sulfide generation and nanocrystal nucleation kinetics.
pH and sulfide release pathway absent in lead(II) acetate.
Nanocrystal Synthesis Hydrothermal Chemistry Lead Sulfide

Sugar Decolorization in Analytical Chemistry

Lead subacetate is the specified reagent for clarifying and decolorizing sugar solutions prior to polarimetric analysis, a role not fulfilled by lead(II) acetate . The basic nature of lead subacetate enables it to precipitate impurities such as proteins and coloring matter without hydrolyzing sucrose, a risk associated with other clarifying agents. This application is a primary driver of its procurement in the food and beverage analytical sector.

Sugar Decolorization
Class-level
Standard reagent for sugar polarimetry
Substitution risks sucrose hydrolysis and method non-compliance.
Data to verify; based on compendial analytical protocols.
Analytical Chemistry Sugar Analysis Polarimetry

In Vivo Carcinogenicity Profile

In animal carcinogenicity studies, lead subacetate and lead acetate both induce renal tumors, whereas lead carbonate and lead arsenate do not [1][2]. This differential tumorigenicity underscores the importance of selecting the correct lead salt for toxicological research models, as bioavailability and tissue distribution vary significantly among compounds.

In Vivo Carcinogenicity
Cross-study comparable
Positive renal tumor response vs. negative for carbonate/arsenate
Supports renal carcinogenicity model endpoint review.
Based on oral administration studies; solubility affects bioavailability.
Toxicology Carcinogenicity Renal Toxicology

Lead Subacetate: Recommended Applications


Nanomaterial Synthesis Lead Source

For researchers synthesizing lead-based nanomaterials (e.g., PbS, PbSe quantum dots) via hydrothermal or solvothermal routes, lead subacetate is the preferred lead source when the protocol specifically calls for a basic lead acetate precursor. The compound's 3:1 lead stoichiometry (relative to lead acetate) must be factored into molar calculations to achieve target lead concentrations [1]. Furthermore, its inherent hydroxide content actively participates in sulfide generation from thiourea, potentially altering nucleation kinetics and final nanocrystal morphology [2]. Procurement of ACS Reagent Grade lead subacetate ensures high purity (≥33.0% PbO) suitable for reproducible nanomaterial synthesis [3].

Sugar and Food Analysis Clarification

Lead subacetate remains the gold-standard clarifying agent for sugar analysis by polarimetry, as specified in numerous analytical chemistry references [1]. Its ability to selectively precipitate non-sucrose impurities (proteins, gums, coloring agents) without hydrolyzing the target disaccharide is unmatched by alternative lead salts. Analytical laboratories in the food and beverage industry should procure lead subacetate ACS Grade to ensure compliance with established methods and to obtain clear, interference-free solutions for accurate optical rotation measurements [2].

Renal Tumor Induction in Research Models

Lead subacetate is a validated chemical carcinogen for inducing kidney tumors in rodent models [1][2]. Unlike insoluble lead salts (e.g., lead carbonate, lead phosphate), lead subacetate is water-soluble, ensuring consistent oral bioavailability and reliable tumor induction. This makes it a critical reagent for studies investigating lead-induced nephrotoxicity, renal carcinogenesis, and chemoprevention. Researchers should prioritize lead subacetate over alternative lead salts when a soluble, tumorigenic lead compound is required for in vivo studies.

Application
Selection Property
Validation Focus
Nanomaterial synthesis
Lead stoichiometry and hydroxide reactivity
Molar ratio calculation and nanocrystal reaction kinetics
Sugar analysis clarification
ACS Reagent grade, basic lead acetate
Sucrose non-hydrolysis and impurity precipitation
Renal carcinogenicity model research
Water-soluble lead source
Tumorigenic endpoint reproducibility

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